An In-depth Technical Guide to Chlorin e6 Trisodium: Chemical Properties, Structure, and Applications in Photodynamic Therapy
An In-depth Technical Guide to Chlorin e6 Trisodium: Chemical Properties, Structure, and Applications in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorin e6 trisodium, a water-soluble derivative of chlorophyll, has emerged as a potent second-generation photosensitizer in the field of photodynamic therapy (PDT). Its favorable photophysical properties, including strong absorption in the red region of the electromagnetic spectrum, and its ability to efficiently generate cytotoxic reactive oxygen species upon light activation, make it a compelling candidate for anticancer therapies. This technical guide provides a comprehensive overview of the chemical and structural properties of Chlorin e6 trisodium, detailed experimental protocols for its synthesis and application, and an exploration of the key signaling pathways it modulates in a therapeutic context.
Chemical Properties and Structure
Chlorin e6 trisodium is a tetrapyrrole, structurally related to porphyrins but with a reduced pyrrole ring, which significantly alters its spectroscopic properties. The presence of three carboxylate groups renders the molecule water-soluble, a crucial attribute for pharmaceutical applications.
General and Physicochemical Properties
A summary of the key chemical and physical properties of Chlorin e6 trisodium is presented in Table 1.
| Property | Value |
| Molecular Formula | C₃₄H₃₃N₄Na₃O₆[1][2] |
| Molecular Weight | 662.618 g/mol [1] |
| IUPAC Name | trisodium;(17S,18S)-18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylate |
| CAS Number | 72984-36-2[1][2] |
| Appearance | Black solid |
| Solubility | - Water: 5 mg/mL (requires sonication) - DMSO: 5 mg/mL (with ultrasonic and warming to 60°C) - Ethanol: Slightly soluble - Dimethylformamide: Soluble |
| Predicted pKa (Strongest Acidic) | 3.04[3] |
Spectroscopic Properties
The photophysical properties of Chlorin e6 trisodium are central to its function as a photosensitizer. It exhibits a characteristic strong absorption in the red region of the visible spectrum, a region where light can penetrate biological tissues more deeply. A summary of its key spectroscopic properties is provided in Table 2.
| Property | Value |
| Absorption Maxima (λmax) | - Soret Band: ~400-402 nm - Q-Bands: ~501 nm, ~608 nm, ~660-667 nm[4] |
| Molar Extinction Coefficient (ε) | 55,000 cm⁻¹/M at 667.0 nm[5] |
| Fluorescence Emission Maximum | ~668 nm |
| Fluorescence Quantum Yield (Φf) | - Ethanol: 0.13 - 0.16[5] - Buffer solution (pH 8.5): 0.18, increasing to 0.22 with the addition of polyvinylpyrrolidone (PVP)[6] |
| Singlet Oxygen Quantum Yield (ΦΔ) | - Ethanol: 0.65[7] |
Experimental Protocols
Pilot-Plant Scale Synthesis and Purification of Chlorin e6 Trisodium from Spirulina platensis
This protocol is adapted from a published pilot-plant scale synthesis method.
2.1.1. Materials and Equipment
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Spirulina platensis biomass
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95% Ethanol
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Hexane
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1M Sodium Hydroxide (NaOH)
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1M Hydrochloric Acid (HCl)
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Distilled water
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Large-scale reaction vessel with stirring and heating capabilities
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Filtration apparatus
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Rotary evaporator
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Centrifuge capable of 10,000 rpm
2.1.2. Synthesis Procedure
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Extraction of Chlorophyll: Suspend 10 kg of Spirulina platensis biomass in 125 L of 95% ethanol. Stir the suspension at 40°C for approximately 2 hours under an inert atmosphere.
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Filtration: Filter the mixture to remove the biomass.
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Solvent Exchange: Concentrate the ethanolic chlorophyll extract by evaporating about 80% of the ethanol under reduced pressure. Add 30 L of hexane to the concentrate.
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Phase Separation: Add 8.5 L of distilled water to achieve a final ethanol concentration of approximately 70% by volume. Allow the phases to separate.
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Washing: Discard the aqueous ethanol phase. Wash the organic layer three times with 20 L portions of 70% ethanol.
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Hydrolysis and Ring Opening: Evaporate the hexane solution to dryness. Dissolve the residue in 20 L of acetone and heat to reflux. Add 1.3 L of 1M NaOH and continue refluxing until the reaction is complete (monitoring by TLC or HPLC is recommended).
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Isolation of Crude Product: Cool the reaction mixture to room temperature, filter the precipitate, and dry it under vacuum to obtain the crude trisodium salt of Chlorin e6.
2.1.3. Purification Procedure
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Dissolution and Neutralization: Dissolve the crude Chlorin e6 trisodium salt in 2.5 L of distilled water and neutralize the solution to pH ~7 with 1M HCl.
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Centrifugation: Centrifuge the solution at 10,000 rpm for 1.5 hours to pellet insoluble impurities.
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Precipitation: Collect the supernatant and adjust the pH to 2-3 with 1M HCl. This will precipitate the Chlorin e6.
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Final Product Isolation: Collect the precipitate by filtration and wash thoroughly with acidic water (pH 2-3). The purified Chlorin e6 can then be converted back to the trisodium salt by dissolving it in a stoichiometric amount of aqueous NaOH and lyophilizing the solution.
In Vitro Photodynamic Therapy (PDT) Cytotoxicity Assay (MTT Assay)
2.2.1. Materials and Equipment
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Cancer cell line of interest (e.g., HeLa, B16F10)
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Complete cell culture medium
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Chlorin e6 trisodium stock solution (dissolved in an appropriate solvent, e.g., water or DMSO, and sterile-filtered)
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
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Light source with a wavelength corresponding to the absorption maximum of Chlorin e6 (e.g., 660 nm laser)
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Plate reader
2.2.2. Procedure
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Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Treatment: Replace the medium with fresh medium containing various concentrations of Chlorin e6 trisodium. Incubate for a specific period (e.g., 24 hours) to allow for cellular uptake. Include a "no drug" control.
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Irradiation: For the "light" groups, expose the cells to a specific light dose from the 660 nm light source. Keep the "dark" control plates protected from light.
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Post-Irradiation Incubation: Return the plates to the incubator for a further period (e.g., 24-48 hours).
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MTT Assay: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
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Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
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Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
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Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 values for both dark and light conditions.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Chlorin e6-Mediated Photodynamic Therapy
Upon light activation, Chlorin e6 trisodium transfers energy to molecular oxygen, generating highly reactive singlet oxygen and other reactive oxygen species (ROS). This oxidative stress initiates a cascade of cellular events, including endoplasmic reticulum (ER) stress and DNA damage, ultimately leading to cell death through apoptosis and the stimulation of an anti-tumor immune response. The ATM-related DNA damage response pathway is a key component of this process.
References
- 1. Dissecting the Interactions between Chlorin e6 and Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human Metabolome Database: Showing metabocard for Chlorin E6 (HMDB0059948) [hmdb.ca]
- 4. Isolation, Identification, and Biological Activities of a New Chlorin e6 Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chlorine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
